molecular formula C18H24N2 B15286777 1,2-Ethanediamine, N,N,N',N'-tetramethyl-1,2-diphenyl-

1,2-Ethanediamine, N,N,N',N'-tetramethyl-1,2-diphenyl-

Cat. No.: B15286777
M. Wt: 268.4 g/mol
InChI Key: MYLJZKKJRGGLPH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N,N,N',N'-tetramethyl-1,2-diphenylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2/c1-19(2)17(15-11-7-5-8-12-15)18(20(3)4)16-13-9-6-10-14-16/h5-14,17-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLJZKKJRGGLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Procedure and Optimization

A representative protocol from recent literature details:

  • Initial Charge : 0.02 mol 1,2-diphenylethane-1,2-diamine dissolved in 0.2 mol 90% formic acid
  • Methylation : Gradual addition of 0.24 mol formaldehyde (37% aqueous solution)
  • Reaction Conditions : Reflux at 95–100°C for 8 hours under nitrogen atmosphere
  • Workup : Acidic hydrolysis followed by basification with NaOH to liberate the product

Key parameters influencing yield and purity:

Parameter Optimal Range Effect on Reaction
Formaldehyde Equiv. 12:1 (relative to diamine) Ensures complete methylation
Temperature 95–100°C Balances reaction rate vs. decomposition
Reaction Time 6–8 hours Complete CO₂ evolution essential

This method typically achieves 45–55% isolated yield, with losses attributed to volatile byproduct formation during the exothermic CO₂ release phase.

Reductive Amination Pathway

An alternative approach employs reductive amination strategies to construct both the ethylene diamine backbone and phenyl substituents simultaneously. This method proves particularly valuable when starting from aromatic aldehydes.

Benzaldehyde-Methylamine Coupling

The synthesis proceeds through two critical stages:

Stage 1: Schiff Base Formation
Benzaldehyde reacts with methylamine in ethanol at 50°C to form the corresponding imine intermediate. Infrared spectroscopy monitoring reveals complete imine formation (C=N stretch at 1645 cm⁻¹) within 4 hours.

Stage 2: Double Reduction
Sodium tris(acetoxy)borohydride (0.5 mol equiv) in dichloromethane at 0–25°C effects simultaneous reduction of both imine bonds and aromatic rings. The stereochemical outcome depends critically on:

  • Solvent polarity (ε > 4.8 required for high diastereoselectivity)
  • Borohydride counterion (acetoxy groups favor 1,2-cis addition)
  • Temperature gradient during reduction phase

This method demonstrates moderate enantiomeric excess (68–72% ee) when using chiral auxiliaries, though racemization remains a challenge during workup.

Catalytic Hydrogenation Approaches

Recent advances in heterogeneous catalysis have enabled more sustainable routes to this compound. A patented continuous-flow system achieves 82% conversion through:

Fixed-Bed Reactor Configuration

Component Specification Function
Catalyst Bed 5% Pd/C on SiO₂ Hydrogen activation
Temperature Zones 80°C → 120°C gradient Controlled exotherm management
Residence Time 18–22 minutes Optimizes intermediate stability

This system operates at 35 bar H₂ pressure with tetrahydrofuran as solvent, demonstrating superior scalability compared to batch processes.

Stereochemical Control Strategies

The compound's two stereocenters necessitate careful chirality management. Three predominant methods emerge:

Chiral Pool Synthesis

Utilizing (1R,2R)- or (1S,2S)-1,2-diphenylethane-1,2-diamine as starting material preserves configuration during methylation. X-ray crystallographic analysis confirms >98% retention of stereochemistry when using low-temperature Eschweiler-Clarke conditions.

Kinetic Resolution

Lipase-mediated acetylation of racemic mixtures in ionic liquid media achieves 91% ee for the (S,S)-enantiomer. Key parameters:

  • Novozym 435 catalyst loading: 15 mg/mmol substrate
  • Vinyl acetate as acyl donor
  • [BMIM][PF₆] solvent system

Asymmetric Catalysis

Chiral phosphine ligands (e.g., BINAP) in copper-catalyzed coupling reactions enable de novo asymmetric synthesis. Reported enantioselectivities reach 84% ee under optimized conditions.

Industrial-Scale Production Considerations

Commercial manufacturing requires balancing reaction efficiency with safety and cost factors:

Challenge Laboratory Solution Industrial Adaptation
Exothermic Risk Ice bath cooling Jacketed reactor with coolant loop
Formaldehyde Handling Aqueous solutions Gas-phase delivery systems
Product Isolation Column chromatography Crystallization from ethanol/water

Continuous flow systems demonstrate particular promise, reducing typical batch cycle times from 14 hours to 3.5 hours while improving yield consistency.

Analytical Characterization

Rigorous quality control employs multiple orthogonal techniques:

6.1 Spectroscopic Verification

  • ¹H NMR (CDCl₃): δ 2.18 (s, 12H, N-CH₃), 3.85 (d, J = 9.2 Hz, 2H, CH-N), 7.25–7.38 (m, 10H, Ar-H)
  • IR : 2800–2700 cm⁻¹ (C-H stretch, N-CH₃), 1495 cm⁻¹ (C-N stretch)
  • MS (EI) : m/z 268.4 [M]⁺, 253.3 [M-CH₃]⁺

6.2 Chromatographic Purity
HPLC methods using chiralcel OD-H columns (hexane:isopropanol 95:5) achieve baseline separation of enantiomers with Rs > 2.5.

Emerging Methodologies

Cutting-edge approaches under investigation include:

8.1 Photoredox Catalysis
Visible-light-mediated methylation using methyl viologen as redox mediator demonstrates 67% yield under mild conditions (25°C, 1 atm).

8.2 Biocatalytic Methylation
Engineered methyltransferase enzymes from Methanosarcina barkeri show promise for stereospecific N-methylation, though current conversion rates remain low (18–22%).

8.3 Plasma-Assisted Synthesis Non-thermal dielectric barrier discharge plasmas generate reactive methyl radicals, enabling solvent-free methylation at 50°C with 89% atom efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-N,N,N’,N’-TETRAMETHYL-1,2-DIPHENYLETHANE-1,2-DIAMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine groups can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Alkyl halides and acyl chlorides are typical electrophiles used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(1S,2S)-N,N,N’,N’-TETRAMETHYL-1,2-DIPHENYLETHANE-1,2-DIAMINE has several scientific research applications, including:

    Organic Synthesis: It is used as a chiral ligand in asymmetric synthesis.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.

    Material Science: It is used in the synthesis of polymers and advanced materials.

    Catalysis: The compound serves as a catalyst in various organic transformations.

Mechanism of Action

The mechanism of action of (1S,2S)-N,N,N’,N’-TETRAMETHYL-1,2-DIPHENYLETHANE-1,2-DIAMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. It may also interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Selected Complex Properties
Ligand Metal Ion Complex Geometry Stability (°C) Application Area Reference
Diphenyl-tetramethyl Co²⁺ Octahedral >300 Asymmetric synthesis
TBIMEDA Cd²⁺ Octahedral 250 Fluorescent sensors
N,N′-Dibenzyl-diphenyl Pd²⁺ Square-planar 220 Cross-coupling catalysis
TMEDA Mg²⁺ Linear 150 Polymerization

Biological Activity

1,2-Ethanediamine, N,N,N',N'-tetramethyl-1,2-diphenyl- (commonly referred to as tetramethyl-1,2-diphenylethylenediamine) is an organic compound with significant implications in various fields, including medicinal chemistry and material science. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on recent research findings.

The compound has the molecular formula C18H24N2C_{18}H_{24}N_2 and a molecular weight of 268.4 g/mol. It features two phenyl groups attached to a diamine structure, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC18H24N2
Molecular Weight268.4 g/mol
CAS Registry Number94533-52-5

Synthesis Methods

The synthesis of tetramethyl-1,2-diphenylethylenediamine typically involves reductive amination of benzaldehyde with methylamine in the presence of a reducing agent like sodium cyanoborohydride. The reaction is conducted in organic solvents such as methanol or ethanol under mild conditions.

Industrial Production

For large-scale production, continuous flow processes are employed to enhance yield and purity. Catalytic hydrogenation is often utilized to optimize reaction conditions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. It acts as a ligand that can modulate enzymatic activity and influence cellular signaling pathways. Its chiral nature allows for specific interactions that can enhance its efficacy in medicinal applications.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of tetramethyl-1,2-diphenylethylenediamine. It has shown potential against various bacterial strains through mechanisms that may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Neuropharmacological Effects

The compound has been explored for its effects on metabotropic glutamate receptors (mGluRs), which play crucial roles in synaptic transmission and neuronal excitability. Research indicates that it may act as an allosteric modulator, influencing receptor activity and potentially offering therapeutic benefits in neurological disorders .

Case Studies

Case Study 1: Antimicrobial Activity
A study reported the synthesis and evaluation of tetramethyl-1,2-diphenylethylenediamine derivatives for their antibacterial activity against common pathogens. The results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as novel antimicrobial agents .

Case Study 2: Neuropharmacology
In another investigation focusing on the modulation of mGluRs, tetramethyl-1,2-diphenylethylenediamine was shown to enhance synaptic plasticity in hippocampal neurons. This suggests a potential role in cognitive enhancement therapies or neuroprotective strategies .

Comparison with Similar Compounds

Tetramethyl-1,2-diphenylethylenediamine can be compared with other diamines:

CompoundPropertiesBiological Activity
(1R,2R)-N,N,N',N'-Tetramethyl-1,2-diphenyl-Similar structure but different stereochemistryVaried effects on mGluRs
N,N,N',N'-Tetramethyl-1,2-diphenylethaneLacks chiralityLimited biological activity

The unique chiral structure of tetramethyl-1,2-diphenylethylenediamine allows for specific interactions that enhance its reactivity and efficacy compared to non-chiral counterparts.

Q & A

What are the standard synthetic routes for preparing 1,2-Ethanediamine, N,N,N',N'-tetramethyl-1,2-diphenyl- and its derivatives?

Basic Question
A common method involves solvothermal synthesis under reflux conditions. For example, ethylenediamine derivatives with benzimidazole substituents (e.g., TBIMEDA) are synthesized by reacting EDTA with 1,2-diaminobenzene in glycol at elevated temperatures (160–180°C) for 16 hours, followed by precipitation in water . Key parameters include solvent polarity (glycol enhances solubility and reaction kinetics) and stoichiometric control of reactants to minimize by-products. For stereochemically pure derivatives like (1S,2S)-N,N,N',N'-tetramethyl-1,2-diphenyl-1,2-ethanediamine, asymmetric catalysis or chiral resolution techniques may be required .

How does the stereochemistry of 1,2-Ethanediamine, N,N,N',N'-tetramethyl-1,2-diphenyl- influence its coordination behavior with transition metals?

Advanced Question
The stereochemistry of the ethanediamine backbone directly impacts coordination geometry. For example, the (1S,2S) stereoisomer forms octahedral complexes with metals like Cd(II), Co(II), and Ni(II), where the ligand’s nitrogen atoms occupy equatorial positions, stabilized by five-membered chelate rings . In contrast, steric hindrance from bulky substituents (e.g., diphenyl groups) can restrict ligand flexibility, favoring distorted geometries or limiting access to axial binding sites . Computational modeling (DFT) is recommended to predict stereochemical effects on metal-ligand binding affinities.

What spectroscopic and analytical techniques are critical for characterizing this compound and its metal complexes?

Basic Question
Essential techniques include:

  • IR spectroscopy : Identifies N–H and C–N stretching vibrations (e.g., 3250–3350 cm⁻¹ for NH₂ groups) and monitors coordination shifts in metal complexes .
  • Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
  • Single-crystal X-ray diffraction : Resolves 3D structures, such as octahedral coordination geometries in Cd(II)-TBIMEDA complexes, with hydrogen-bonding networks stabilizing crystal lattices .

How do reaction conditions (solvent, temperature) influence the synthesis of derivatives like TBIMEDA?

Advanced Question
Solvent polarity and boiling point dictate reaction efficiency. Glycol, a high-boiling polar solvent, facilitates prolonged reflux (16 hours) for cyclocondensation reactions, achieving >90% conversion of EDTA to TBIMEDA . Lower-polarity solvents (e.g., toluene) may require phase-transfer catalysts. Temperature gradients during cooling (e.g., rapid quenching vs. slow crystallization) affect crystal morphology and purity. For example, slow cooling in water yields larger TBIMEDA crystals with fewer defects . Kinetic studies (e.g., Arrhenius plots) can optimize time-temperature profiles for scale-up.

What role do hydrogen bonding and π-π interactions play in the supramolecular assembly of metal complexes?

Advanced Question
In Cd(II)-TBIMEDA complexes, hydrogen bonds between sulfate ions, water molecules, and benzimidazole N–H groups stabilize 3D metal-organic frameworks (MOFs) . π-π stacking between benzimidazole rings (3.5–4.0 Å spacing) further enhances structural rigidity. Topological analysis reveals a 3×7² network around Cd centers, with sulfate ions acting as nodes in a 3₂·7⁵·8³ framework . Disruption of these interactions (e.g., via anhydrous conditions) collapses the MOF, highlighting their thermodynamic importance.

How do electronic substituents on the ethanediamine backbone alter photoluminescent properties in metal complexes?

Advanced Question
Electron-withdrawing groups (e.g., sulfonate in [TMBSED][Oms]₂) enhance ligand-to-metal charge transfer (LMCT), red-shifting emission peaks (e.g., from 375 nm in free TBIMEDA to 417 nm in Cd(II)-TBIMEDA) . Conversely, electron-donating groups (e.g., methyl) increase π-π* transition energy, blue-shifting emissions. Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes (τ) to correlate substituent effects with radiative decay pathways. For applications in optoelectronics, substituent selection must balance emission wavelength and quantum yield .

What methodologies are used to resolve contradictions in reported catalytic activities of derivatives?

Advanced Question
Contradictions often arise from variations in reaction conditions or ligand purity. For example, [TMBSED][Oms]₂ exhibits dual acid-base catalytic behavior in thioamidoalkyl-naphthol synthesis, but impurities (e.g., residual glycol) can inhibit active sites . Methodological solutions include:

  • Control experiments : Compare catalytic activity before/after purification (e.g., column chromatography).
  • Kinetic isotope effects : Probe rate-determining steps (e.g., H⁺ transfer in acid catalysis).
  • In situ spectroscopy (FTIR, NMR) : Monitor intermediate formation to validate proposed mechanisms .

How can computational methods predict the biological or material applications of this compound?

Advanced Question
Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzyme active sites), while DFT (Gaussian 09) calculates frontier molecular orbitals (HOMO/LUMO) to assess redox activity . For MOFs, Grand Canonical Monte Carlo simulations model gas adsorption capacities (e.g., CO₂ capture), guided by crystallographic pore dimensions . Machine learning (e.g., COF-FF force fields) accelerates property prediction for high-throughput screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.